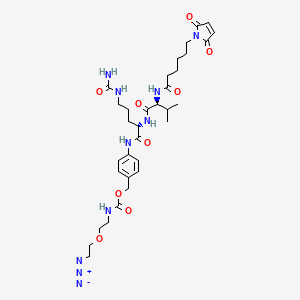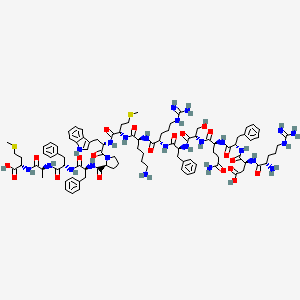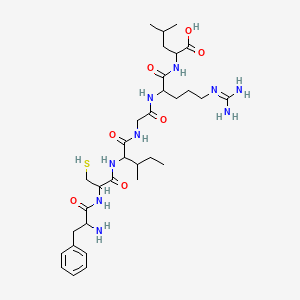
MC-VC-PAB-Azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MC-VC-PAB-Azide is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). These linkers play a crucial role in targeted cancer therapies by connecting a cytotoxic drug to an antibody that specifically targets cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC-VC-PAB-Azide involves multiple steps, starting with the preparation of the maleimidocaproyl (MC) spacer, followed by the incorporation of the valine-citrulline (VC) dipeptide, and finally the attachment of the para-aminobenzyl (PAB) group with an azide functional group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired linkers .
Industrial Production Methods
Industrial production of this compound follows Good Manufacturing Practice (GMP) guidelines to ensure the purity and consistency of the product. High-performance liquid chromatography (HPLC) is commonly used for the analysis and quality control of the final product .
Chemical Reactions Analysis
Types of Reactions
MC-VC-PAB-Azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like triphenylphosphine.
Cleavage Reactions: The linker can be cleaved by proteases, releasing the cytotoxic drug within the target cells.
Common Reagents and Conditions
Substitution Reactions: Copper sulfate and sodium ascorbate are commonly used in CuAAC reactions.
Reduction Reactions: Triphenylphosphine and water are used for the reduction of the azide group.
Cleavage Reactions: Proteases like cathepsin B are used to cleave the linker within the target cells.
Major Products Formed
Substitution Reactions: Triazole derivatives are formed in CuAAC reactions.
Reduction Reactions: Amines are formed from the reduction of the azide group.
Cleavage Reactions: The cytotoxic drug is released from the antibody-drug conjugate.
Scientific Research Applications
MC-VC-PAB-Azide has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in the development of targeted drug delivery systems.
Medicine: Integral in the creation of antibody-drug conjugates for cancer therapy.
Industry: Utilized in the production of bioconjugates for various applications
Mechanism of Action
MC-VC-PAB-Azide functions as a cleavable linker in antibody-drug conjugates. The mechanism involves the following steps:
Targeting: The antibody component of the ADC binds to specific antigens on the surface of cancer cells.
Internalization: The ADC is internalized into the cancer cell through endocytosis.
Cleavage: The linker is cleaved by intracellular proteases, releasing the cytotoxic drug.
Action: The released drug exerts its cytotoxic effects, leading to the death of the cancer cell
Comparison with Similar Compounds
MC-VC-PAB-Azide is compared with other similar compounds, such as:
MC-VC-PABC-MMAE: Another cleavable linker used in ADCs, but with a different cytotoxic payload.
MC-VC-PABC: Similar linker structure but without the azide functional group.
MC-VC-MMAE: A linker with a different payload and cleavage mechanism
This compound stands out due to its azide functional group, which allows for versatile chemical modifications and bioconjugation strategies .
Properties
Molecular Formula |
C33H48N10O9 |
|---|---|
Molecular Weight |
728.8 g/mol |
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[2-(2-azidoethoxy)ethyl]carbamate |
InChI |
InChI=1S/C33H48N10O9/c1-22(2)29(41-26(44)8-4-3-5-18-43-27(45)13-14-28(43)46)31(48)40-25(7-6-15-36-32(34)49)30(47)39-24-11-9-23(10-12-24)21-52-33(50)37-16-19-51-20-17-38-42-35/h9-14,22,25,29H,3-8,15-21H2,1-2H3,(H,37,50)(H,39,47)(H,40,48)(H,41,44)(H3,34,36,49)/t25-,29-/m0/s1 |
InChI Key |
JHWPYSXSHDOPHL-SVEHJYQDSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCOCCN=[N+]=[N-])NC(=O)CCCCCN2C(=O)C=CC2=O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCOCCN=[N+]=[N-])NC(=O)CCCCCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[[6-Amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl (10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl) carbonate](/img/structure/B11932102.png)
![[(1R,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate](/img/structure/B11932114.png)


![[(1Z,4R,6Z)-1-[[(2R)-2-[[(2Z,4Z,6E,8R)-8-[(2R)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate](/img/structure/B11932133.png)

![(8R,11S,13R,14R,17R)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11932139.png)
![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-amino-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride](/img/structure/B11932145.png)

![sodium;N-[4-[(2R)-2-[[(2R)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamate](/img/structure/B11932153.png)

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-6-[6-[4-[2-[3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoylamino]ethyl]piperazin-1-yl]pyridin-3-yl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B11932160.png)


